Methyl 3-chloro-4-ethoxybenzoate

Drug Discovery Medicinal Chemistry Lipophilicity

Methyl 3-chloro-4-ethoxybenzoate (CAS 192512-43-9) is a regioisomerically pure building block for medicinal chemistry and BTK inhibitor programs. Its unique 3-Cl, 4-OEt substitution delivers a balanced LogP of 2.53 without H-bond donors, outperforming des-chloro (LogP ~2.19) and hydroxy (TPSA 46.5 Ų, 1 HBD) analogs in permeability optimization. The meta-chloro group enables late-stage Suzuki or Buchwald-Hartwig diversification. Procure this specific CAS to guarantee correct regiochemistry and reproducible SAR data.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 192512-43-9
Cat. No. B068993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-ethoxybenzoate
CAS192512-43-9
SynonymsMETHYL 3-CHLORO-4-ETHOXYBENZOATE
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)OC)Cl
InChIInChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3
InChIKeyQIVCZXIJTAKZMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: Methyl 3-chloro-4-ethoxybenzoate (CAS 192512-43-9) for Targeted Synthesis and Scaffold Development


Methyl 3-chloro-4-ethoxybenzoate (CAS 192512-43-9) is a polysubstituted benzoate ester characterized by a methyl ester group, a meta-position chlorine atom, and a para-position ethoxy substituent on the aromatic ring [1]. With a molecular formula of C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol, it serves primarily as a versatile small molecule scaffold and a key intermediate in the synthesis of more complex organic compounds . Its calculated physicochemical properties, including a LogP of 2.53, position it as a moderately lipophilic building block with a defined topological polar surface area (TPSA) of 35.53 Ų .

Why Methyl 3-chloro-4-ethoxybenzoate Cannot Be Interchanged with Common Benzoate Analogs


Generic substitution among benzoate esters is scientifically unsound due to the profound impact of substitution pattern on molecular properties and reactivity. While in-class compounds like methyl 4-ethoxybenzoate (des-chloro) or methyl 3-chloro-4-hydroxybenzoate (des-ethyl) share a core structure, the specific combination of a meta-chloro and para-ethoxy group in Methyl 3-chloro-4-ethoxybenzoate yields a unique physicochemical and electronic profile . The chloro substituent increases lipophilicity (LogP 2.53 vs. ~2.0-2.2 for des-chloro analogs) and provides a site for metal-catalyzed cross-coupling reactions . Furthermore, replacing the para-ethoxy group with a hydroxy group (as in methyl 3-chloro-4-hydroxybenzoate) fundamentally alters hydrogen-bonding capacity (H-bond donors from 0 to 1) and TPSA, thereby affecting solubility, membrane permeability, and downstream biological interactions [1]. The following quantitative evidence details these critical differentiators.

Quantifiable Differentiation: Methyl 3-chloro-4-ethoxybenzoate vs. Key Analogs


LogP (Lipophilicity) Differentiation Against Des-Chloro Analog Methyl 4-Ethoxybenzoate

The introduction of a chlorine atom significantly modulates lipophilicity, a key parameter for membrane permeability and ADME properties. Methyl 3-chloro-4-ethoxybenzoate exhibits a higher calculated LogP compared to its des-chloro analog, methyl 4-ethoxybenzoate [1].

Drug Discovery Medicinal Chemistry Lipophilicity ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Comparison with Methyl 3-Chloro-4-hydroxybenzoate

The substitution of a para-hydroxy group with a para-ethoxy group eliminates hydrogen bond donor capacity and alters the TPSA, a key descriptor for predicting oral bioavailability . Methyl 3-chloro-4-ethoxybenzoate has a lower TPSA and zero H-bond donors, contrasting with methyl 3-chloro-4-hydroxybenzoate [1].

Medicinal Chemistry Bioavailability Physicochemical Properties Drug Design

Synthetic Utility as an Intermediate in BTK Inhibitor Development (Via Advanced Derivative)

The 3-chloro-4-ethoxybenzoate motif is a key intermediate in the synthesis of advanced pharmaceutical candidates. A direct derivative, Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate, is specifically cited as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, a high-value therapeutic target [1].

Organic Synthesis Pharmaceutical Intermediates BTK Inhibitors Kinase Inhibitors

Regioisomeric Specificity: Differentiation from Methyl 4-chloro-3-ethoxybenzoate

The precise positioning of the chloro and ethoxy groups on the aromatic ring dictates unique electronic and steric properties, as well as distinct reactivity. Methyl 3-chloro-4-ethoxybenzoate (3-Cl, 4-OEt) is a regioisomer of Methyl 4-chloro-3-ethoxybenzoate (4-Cl, 3-OEt), and these compounds are not interchangeable .

Structure-Activity Relationship (SAR) Chemical Synthesis Molecular Recognition Building Blocks

Defined Applications for Methyl 3-chloro-4-ethoxybenzoate Based on Quantitative Evidence


Scaffold for Optimizing ADME Properties in Early-Stage Drug Discovery

Due to its characterized LogP of 2.53 and TPSA of 35.53 Ų , Methyl 3-chloro-4-ethoxybenzoate serves as an optimal starting scaffold for medicinal chemists aiming to fine-tune lipophilicity and permeability. When a lead series requires a moderate increase in lipophilicity without introducing additional hydrogen bond donors, this compound presents a more favorable profile than the less lipophilic des-chloro analog (LogP ~2.19) and the more polar hydroxy analog (TPSA 46.5 Ų, 1 H-bond donor) [1].

Key Intermediate in the Synthesis of Kinase Inhibitor Candidates

The 3-chloro-4-ethoxybenzoate motif is a critical structural component in the synthesis of advanced intermediates for Bruton's tyrosine kinase (BTK) inhibitor development . Researchers involved in kinase inhibitor programs can procure this specific building block to access a validated synthetic pathway, ensuring structural fidelity that may not be achievable with alternative or generic substituted benzoates.

Building Block for Metal-Catalyzed Cross-Coupling Reactions

The presence of the aryl chloride functionality at the meta position provides a well-defined site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This allows for the late-stage diversification of the aromatic ring, making it a versatile precursor for generating focused libraries of compounds for structure-activity relationship (SAR) studies . The regioisomeric purity of this compound is critical for ensuring the correct regiochemistry of the final coupled products.

Synthesis of Regioisomerically Pure Derivatives for Chemical Biology Probes

The defined substitution pattern (3-Cl, 4-OEt) distinguishes this compound from its regioisomers like Methyl 4-chloro-3-ethoxybenzoate . This specificity is paramount for researchers synthesizing chemical probes where the exact spatial arrangement of functional groups is essential for molecular recognition and target engagement. Procuring the CAS 192512-43-9 isomer guarantees the intended molecular architecture for robust and reproducible biological assays.

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